![molecular formula C18H28O8Sn B231101 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- CAS No. 17975-46-1](/img/structure/B231101.png)
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ‘isoxazole’ and is a heterocyclic organic compound containing an oxygen atom and a nitrogen atom in its ring structure. In
Mécanisme D'action
The mechanism of action of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- have been studied extensively. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- in lab experiments is its potential to target multiple signaling pathways and enzymes, making it a versatile compound for studying various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use in the treatment of gastrointestinal disorders. In addition, more research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound for use in various applications.
In conclusion, 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective analogs for use in various applications.
Méthodes De Synthèse
The synthesis of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- can be achieved by several methods. One of the most common methods is the reaction between 4-methoxybenzaldehyde and 3-methyl-5-phenylisoxazole. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
| 17975-46-1 | |
Formule moléculaire |
C18H28O8Sn |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3 |
Clé InChI |
BDRUBILCCDSZIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
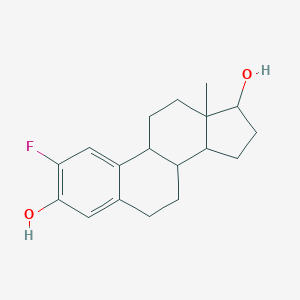

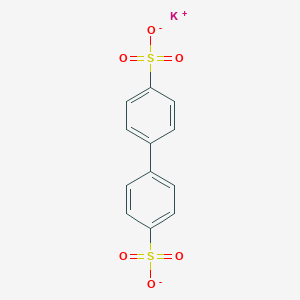


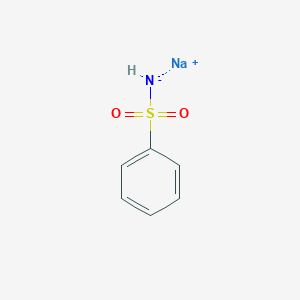
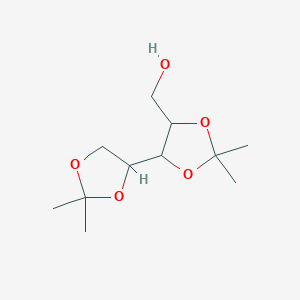



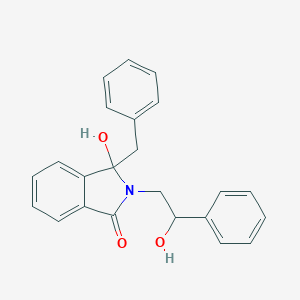
![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
